3-(1,3-dimethyl-1H-pyrazol-5-yl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine
Overview
Description
This compound, also known by its IUPAC name 3-(1,3-dimethyl-1H-pyrazol-5-yl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine, has a molecular weight of 231.3 .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, a series of (±)-3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl(phenyl)methanones were synthesized starting from 4-amino-5-hydrazinyl-4H-1,2,4-triazole-3-thiol, acetyl acetone, various aromatic and heterocyclic aldehydes, and phenacyl bromides .Molecular Structure Analysis
The InChI code for this compound is 1S/C12H17N5/c1-9-8-10(16(2)15-9)12-14-13-11-6-4-3-5-7-17(11)12/h8H,3-7H2,1-2H3 . This indicates the specific arrangement of atoms and bonds in the molecule.Scientific Research Applications
Analgesic Properties
Research by Demchenko et al. (2018) explored the synthesis and analgesic properties of derivatives related to 3-(1,3-dimethyl-1H-pyrazol-5-yl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine. They synthesized a new series of derivatives and evaluated their analgesic activity using thermal and chemical stimulation models. The study highlighted structure-activity relationships and found moderate analgesic effects in some compounds compared to reference drugs like ketorolac (Demchenko et al., 2018).
Antimicrobial Activity
A study by Demchenko et al. (2021) on the synthesis and antibacterial activity of certain derivatives showed broad-spectrum antimicrobial activity. They found that these derivatives could inhibit the growth of both bacteria and fungi, with some compounds exhibiting higher activity than reference drugs like Cefixime and Linezolid (Demchenko et al., 2021).
Herbicidal Activities
Wang et al. (2006) designed and synthesized a series of novel derivatives and screened them for herbicidal activities against plants like rape and barnyard grass. Some compounds demonstrated moderate herbicidal activity, indicating potential applications in agriculture (Wang et al., 2006).
Anxiolytic Activity
Research conducted by Demchenko et al. (2020) on urea derivatives showed that these compounds have significant anxiolytic activity. The study compared them with known drugs like diazepam and gidazepam, suggesting potential use in treating anxiety disorders (Demchenko et al., 2020).
Safety And Hazards
Future Directions
properties
IUPAC Name |
3-(2,5-dimethylpyrazol-3-yl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N5/c1-9-8-10(16(2)15-9)12-14-13-11-6-4-3-5-7-17(11)12/h8H,3-7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEIJGSJHAYDVSR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C2=NN=C3N2CCCCC3)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1,3-dimethyl-1H-pyrazol-5-yl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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